molecular formula C19H19ClN2O3 B2901567 2-(4-chlorophenoxy)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide CAS No. 941957-17-1

2-(4-chlorophenoxy)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide

Cat. No. B2901567
CAS RN: 941957-17-1
M. Wt: 358.82
InChI Key: KCQBQSCUGWHTME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide, also known as CP94, is a synthetic compound that has been widely used in scientific research. It belongs to the class of compounds known as cannabinoid receptor agonists, which are known to interact with the endocannabinoid system in the body. In

Mechanism of Action

2-(4-chlorophenoxy)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide acts as an agonist for the CB1 receptor, which is a G protein-coupled receptor that is primarily found in the central nervous system. When 2-(4-chlorophenoxy)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide binds to the CB1 receptor, it activates a signaling cascade that leads to the modulation of various physiological processes. The exact mechanism of action of 2-(4-chlorophenoxy)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide is still being studied, but it is believed to involve the modulation of neurotransmitter release and the activation of intracellular signaling pathways.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide has been found to have a wide range of biochemical and physiological effects. It has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate. It has also been found to have effects on various physiological processes, including pain perception, appetite regulation, and memory formation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-chlorophenoxy)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide in lab experiments is its potency and selectivity for the CB1 receptor. This allows researchers to selectively activate the CB1 receptor and study its effects on various physiological processes. However, one limitation of using 2-(4-chlorophenoxy)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide is its potential for off-target effects, as it may interact with other receptors or signaling pathways in the body.

Future Directions

There are many future directions for research on 2-(4-chlorophenoxy)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide. One area of interest is the development of more selective CB1 receptor agonists that can target specific physiological processes without causing off-target effects. Another area of interest is the study of the effects of CB1 receptor activation on various disease states, including chronic pain, obesity, and neurodegenerative diseases. Overall, 2-(4-chlorophenoxy)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide is a valuable tool for studying the endocannabinoid system and its effects on various physiological processes.

Synthesis Methods

2-(4-chlorophenoxy)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide can be synthesized using a variety of methods, including the reaction of 4-chlorophenol with 4-methyl-3-(2-oxopyrrolidin-1-yl)aniline in the presence of acetic anhydride and triethylamine. The resulting product can be purified using column chromatography and characterized using various spectroscopic techniques.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide has been extensively used in scientific research as a tool to study the endocannabinoid system. It has been found to be a potent and selective agonist for the CB1 receptor, which is one of the two main receptors in the endocannabinoid system. 2-(4-chlorophenoxy)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide has been used to study the effects of CB1 receptor activation on various physiological processes, including pain perception, appetite regulation, and memory formation.

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3/c1-13-4-7-15(11-17(13)22-10-2-3-19(22)24)21-18(23)12-25-16-8-5-14(20)6-9-16/h4-9,11H,2-3,10,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQBQSCUGWHTME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)Cl)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide

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